molecular formula C14H20N4 B8451362 1-(1-Methylbenzimidazol-2-YL)-4-aminomethylpiperidine

1-(1-Methylbenzimidazol-2-YL)-4-aminomethylpiperidine

Cat. No. B8451362
M. Wt: 244.34 g/mol
InChI Key: NIPHCPVGQXKUEP-UHFFFAOYSA-N
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Patent
US05229398

Procedure details

27 g of 4-aminomethylpiperidine are placed in 300 ml of anhydrous toluene in the presence of 33 g of potassium carbonate and of 33 g of 1-methyl-2-chlorobenzimidazole. The mixture is subjected to reflux for 48 hours. After evaporation, the residue is taken up in ether and an excess of hydrochloric ether. The precipitate formed is spun down, washed with ether, and then taken up in 750 ml of water and 30% caustic soda is added to give a basic pH.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
33 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1.C(=O)([O-])[O-].[K+].[K+].[CH3:15][N:16]1[C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][C:19]=2[N:18]=[C:17]1Cl>C1(C)C=CC=CC=1>[CH3:15][N:16]1[C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][C:19]=2[N:18]=[C:17]1[N:6]1[CH2:7][CH2:8][CH:3]([CH2:2][NH2:1])[CH2:4][CH2:5]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
NCC1CCNCC1
Step Two
Name
Quantity
33 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
33 g
Type
reactant
Smiles
CN1C(=NC2=C1C=CC=C2)Cl
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
After evaporation
CUSTOM
Type
CUSTOM
Details
The precipitate formed
WASH
Type
WASH
Details
washed with ether
ADDITION
Type
ADDITION
Details
30% caustic soda is added
CUSTOM
Type
CUSTOM
Details
to give a basic pH

Outcomes

Product
Name
Type
Smiles
CN1C(=NC2=C1C=CC=C2)N2CCC(CC2)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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